molecular formula C16H20Cl2N2O3S2 B4423486 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride

1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride

Cat. No. B4423486
M. Wt: 423.4 g/mol
InChI Key: GFPXIAJMYLUCRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride, also known as TCS 1102, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. The compound belongs to the class of piperazine derivatives and has been studied for its potential use in treating various medical conditions.

Mechanism of Action

The exact mechanism of action of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride 1102 is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound 1102 has been found to affect various biochemical and physiological processes in the body. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, which are involved in the regulation of mood and anxiety. Additionally, it has been found to modulate the levels of certain cytokines, which play a role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride 1102 in lab experiments is its potential to exhibit pharmacological effects similar to those of other drugs used to treat medical conditions, such as anxiety and depression. However, one limitation is the lack of understanding regarding its exact mechanism of action and potential side effects.

Future Directions

Further research is needed to fully understand the pharmacological properties of 1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride 1102 and its potential use in treating various medical conditions. Possible future directions include studying its effects on other biochemical and physiological processes, as well as conducting clinical trials to determine its safety and efficacy in humans. Additionally, investigating the potential use of this compound 1102 in combination with other drugs may provide valuable insights into its therapeutic potential.

Scientific Research Applications

1-[(5-chloro-2-thienyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride 1102 has been studied for its potential use in various medical conditions, including anxiety, depression, and neuropathic pain. It has been found to exhibit anxiolytic and antidepressant effects in animal models, as well as analgesic properties in neuropathic pain models.

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S2.ClH/c1-22-14-4-2-3-13(11-14)12-18-7-9-19(10-8-18)24(20,21)16-6-5-15(17)23-16;/h2-6,11H,7-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPXIAJMYLUCRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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